Maprotiline-d3 HCl
Description
Significance of Deuteration in Chemical Biology and Drug Discovery
Deuteration, the substitution of hydrogen with deuterium (B1214612), adds a neutron to the molecule, resulting in a subtle structural change nih.govresearchgate.net. Despite its subtlety, this modification can lead to improvements in the pharmacokinetic (PK) and/or toxicity profiles of drugs compared to their non-deuterated counterparts nih.govresearchgate.net. This potential has driven efforts in developing deuterated analogs of existing drugs, a strategy sometimes referred to as a "deuterium switch" nih.gov. The first FDA-approved deuterated drug, deutetrabenazine, emerged from this approach in 2017 nih.gov. More recently, the focus has expanded to applying deuteration in novel drug discovery, with the approval of deucravacitinib (B606291) in 2022 marking a pioneering de novo deuterated drug nih.gov.
Deuteration can enhance metabolic stability by reducing metabolism at vulnerable sites, often termed "soft spots," on the drug molecule nih.gov. This can result in improved pharmacokinetic properties, potentially allowing for lower and/or less frequent dosing nih.gov. It can also decrease the formation of non-selective drug metabolites, thereby improving drug selectivity nih.gov. Beyond simple PK improvements, deuterium incorporation can have a significant impact on drug efficacy and safety nih.gov. Deuterated compounds have shown potential for improved pharmacokinetic profiles and better therapeutic effectiveness compared to their traditional versions, particularly benefiting drugs that are metabolized quickly by potentially extending their half-life and reducing dosing frequency researchgate.net. The potential to reduce the formation of toxic metabolites and decrease the likelihood of adverse effects is also a promising aspect of deuterium substitution in the pharmaceutical industry researchgate.net. Deuterium labeling is also used in life sciences to track and understand biological and chemical processes unibestpharm.com. By selectively deuterating specific functional groups, researchers can trace the binding process between a drug and its target, helping to elucidate the drug's biological and chemical pathways in the body musechem.com.
Overview of Maprotiline-d3 (B593084) HCl as a Research Tool and Deuterated Analog
Maprotiline-d3 HCl is a stable isotope-labeled form of maprotiline (B82187), a tetracyclic antidepressant caymanchem.comscientificlabs.ie. Maprotiline itself is a selective norepinephrine (B1679862) reuptake inhibitor that also binds to other receptors, including the serotonin (B10506) 5-HT2A receptor, histamine (B1213489) H1 receptor, muscarinic acetylcholine (B1216132) receptors, α1-adrenergic receptors, and dopamine (B1211576) D2 receptors caymanchem.com. It is used in the treatment of depression and anxiety caymanchem.comwikipedia.org.
This compound is primarily intended for use as an internal standard for the quantification of maprotiline in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) caymanchem.comscientificlabs.iehodoodo.com. Its isotopic labeling allows for accurate differentiation between endogenous maprotiline and the standard during mass spectrometric analysis vulcanchem.com. This makes it a valuable tool in analytical method development, method validation, and quality control applications during drug development axios-research.com. It serves as a reference standard for traceability in analytical procedures axios-research.com.
This compound is a deuterated analog where three hydrogen atoms have been replaced by deuterium caymanchem.commedchemexpress.com. Specifically, it is N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride, indicating the deuterium atoms are located on the N-methyl group caymanchem.com. This specific labeling is strategic for metabolic studies, as N-demethylation is a metabolic pathway for maprotiline drugbank.com.
Theoretical Frameworks for Deuterium Isotope Effects in Biological Systems
Deuterium isotope effects arise from the differences in the physical properties between hydrogen and deuterium, primarily due to their mass difference wikipedia.orgresearchgate.net. Deuterium is twice as heavy as protium (B1232500) (¹H), which affects bond vibrational frequencies and zero-point energies annualreviews.orgmdpi.com. A C-D bond is slightly shorter and more stable than a C-H bond, requiring higher energy for bond dissociation unibestpharm.commusechem.com. These differences can influence reaction rates, equilibrium constants, and molecular interactions researchgate.netannualreviews.org.
In biological systems, isotope effects can manifest in various ways, including influencing reaction kinetics and thermodynamic characteristics nih.gov. The replacement of protium by deuterium in high molecular compounds does not always significantly affect their thermodynamic state, but it can impact kinetic properties, such as the rate of biochemical reactions at the molecular level nih.gov. Theoretical models for computing deuterium isotope effects often consider the intrinsic isotope exchange effect, primarily driven by the difference in zero-point energy between isotopologues, and medium isotope effects, which account for free energy changes due to replacing H₂O with D₂O in solute-solvent interactions mdpi.com. The stability of C-D bonds compared to C-H bonds is a key factor exploited in deuterated drugs to improve metabolic stability unibestpharm.com.
Deuterium isotope effects can be categorized as kinetic isotope effects (KIE) or equilibrium isotope effects (EIE) researchgate.net. KIEs occur when the isotopic substitution is at a position involved in a bond-breaking or bond-forming step in the rate-determining step of a reaction, leading to different reaction rates for the isotopologues researchgate.net. Primary kinetic isotope effects are observed when the bond to the isotopically labeled atom is broken or formed during the reaction researchgate.net. EIEs relate to differences in the equilibrium constants of reactions involving isotopically substituted molecules researchgate.net. The larger mass difference between deuterium and protium compared to isotopes of heavier elements like carbon or nitrogen often results in more pronounced deuterium isotope effects researchgate.net.
While the dominant factor for characteristic deuterium isotope effects on acidity of functional groups is often the zero-point energy difference, variations can also arise from detailed hydrogen bonding interactions with the solvent mdpi.com. Isotope effects can also serve as probes for force constants at the isotopic position annualreviews.org.
Data Tables:
Below are interactive data tables summarizing some key properties and binding affinities mentioned in the text for maprotiline and this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1329496-63-0 (d3, HCl) | caymanchem.comhodoodo.com |
| Unlabeled CAS | 10347-81-6 | medchemexpress.com |
| Molecular Formula | C₂₀H₂₀D₃N • HCl / C₂₀H₂₁D₃ClN | caymanchem.commedchemexpress.com |
| Molecular Weight | 316.9 / 316.887 | caymanchem.comhodoodo.com |
| Appearance | Solid, White to off-white | vulcanchem.commedchemexpress.com |
| Purity (deuterated forms) | ≥99% (d1-d3) | caymanchem.com |
| Solubility (DMSO) | 83.33 mg/mL (262.97 mM) | medchemexpress.com |
Table 2: Binding Affinities of Maprotiline to Neurotransmitter Transporters and Receptors
| Target | Binding Affinity (Kd or Ki) | Source |
|---|---|---|
| Norepinephrine Transporter (NET) | Kd = 11 nM | caymanchem.com |
| Serotonin Transporter (5-HT) | Kd = 5,800 nM | caymanchem.com |
| Dopamine Transporter | Kd = 1,000 nM | caymanchem.com |
| 5-HT2A Receptor | Ki = 51 nM | caymanchem.com |
| Histamine H1 Receptor | Kd = 2 nM | caymanchem.com |
| Muscarinic Acetylcholine Receptors | Kd = 570 nM | caymanchem.com |
| α1-adrenergic Receptors | Kd = 90 nM | caymanchem.com |
Properties
Molecular Formula |
C20H20D3N.HCl |
|---|---|
Molecular Weight |
316.88 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Maprotiline D3 Hcl
Spectroscopic and Chromatographic Validation of Deuterium (B1214612) Enrichment
After synthesis, rigorous analytical validation is essential to confirm the successful incorporation of deuterium, determine the isotopic and chemical purity, and verify the positions of the deuterium atoms. Mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) are key techniques used for this purpose.
Mass spectrometry (MS) is a fundamental tool for analyzing isotopically labeled compounds. By measuring the mass-to-charge ratio (m/z) of the ionized molecule, MS can confirm the incorporation of deuterium by observing the expected increase in molecular weight. For Maprotiline-d3 (B593084) HCl, the molecular weight is approximately 3 mass units higher than unlabeled maprotiline (B82187) HCl (molecular weight ~313.87). nih.gov
Furthermore, high-resolution MS can provide detailed information about the isotopic distribution, allowing for the determination of the percentage of d0, d1, d2, and d3 species present in the sample. This is crucial for assessing the isotopic purity and abundance, ensuring that the majority of the molecules contain the intended three deuterium atoms. The use of Maprotiline-d3 as an internal standard in quantitative MS methods (LC-MS/MS or GC-MS) relies on its distinct mass from the analyte (unlabeled maprotiline) and its consistent isotopic purity. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 2H NMR, is invaluable for confirming the specific positions of deuterium atoms within the molecule.
In 1H NMR spectra of Maprotiline-d3 HCl, the signals corresponding to the protons that have been replaced by deuterium will be significantly reduced in intensity or absent compared to the spectrum of unlabeled maprotiline HCl. Conversely, 2H NMR spectroscopy directly detects deuterium nuclei, providing signals only for the positions where deuterium is present. The chemical shifts of these 2H signals confirm the molecular environment of the deuterium atoms, thereby verifying their positions. Certificates of Analysis for this compound typically include actual lot NMR spectra to demonstrate the successful and regioselective deuteration.
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are used to assess the chemical purity of this compound. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. By using a suitable HPLC method, impurities related to the synthesis process, including residual starting materials, intermediates, or byproducts, can be detected and quantified.
Analysis by HPLC with a suitable detector (e.g., UV or Mass Spectrometry) provides a chromatogram where each peak represents a different component in the sample. The area under the peak corresponding to this compound relative to the total area of all peaks indicates its chemical purity. Certificates of Analysis for this compound often include an HPLC chromatogram and a reported purity value (e.g., >98% or >99%) determined by HPLC. This assessment is critical to ensure that the labeled standard is chemically pure and that any observed signals in subsequent analytical applications are indeed due to this compound and not impurities.
Analytical Techniques for Characterization of this compound
| Analytical Technique | Purpose | Key Information Provided |
| Mass Spectrometry (MS) | Confirm deuterium incorporation, determine isotopic purity and abundance. | Molecular weight, isotopic distribution (d0, d1, d2, d3 ratio). |
| NMR Spectroscopy (1H, 2H) | Confirm the specific positions of deuterium atoms. | Chemical shifts and integration of proton and deuterium signals. |
| High-Performance Liquid Chromatography (HPLC) | Assess chemical purity. | Purity percentage, presence and level of impurities. |
Bioanalytical Method Development and Validation Utilizing Maprotiline D3 Hcl As an Internal Standard
Principles of Isotope Dilution Mass Spectrometry in Quantitative Bioanalysis
Isotope Dilution Mass Spectrometry (IDMS) is widely recognized as a reference method for internal standardization in quantitative analysis, particularly in mass spectrometry nih.govresearchgate.net. The fundamental principle of IDMS involves adding a known amount of a stable isotope-labeled analog of the analyte (the IS) to the sample before sample preparation and analysis researchgate.netcreative-proteomics.comresearchgate.net. Because the IS is chemically and physically very similar to the analyte, it behaves almost identically throughout the analytical process, including extraction efficiency, chromatographic behavior, and ionization efficiency in the mass spectrometer wuxiapptec.comresearchgate.netoup.com.
By measuring the ratio of the signal intensity of the analyte to that of the labeled internal standard (analyte-to-IS response ratio), variations introduced during sample preparation, chromatographic separation, and mass spectrometric detection can be effectively normalized wuxiapptec.com. This normalization significantly improves the accuracy and precision of the quantitative results wuxiapptec.com. In the case of Maprotiline-d3 (B593084) HCl, its isotopic labeling allows it to track the native maprotiline (B82187) (and potentially its deuterated metabolites) through the analytical workflow, compensating for potential losses or signal fluctuations.
Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays
LC-MS/MS is a powerful analytical technique frequently employed for the identification and quantification of drugs and metabolites in biological samples due to its high selectivity and sensitivity phenomenex.comresearchgate.netmdpi.com. Maprotiline-d3 HCl is commonly incorporated into LC-MS/MS methods developed for the quantification of maprotiline.
The development of a robust LC-MS/MS assay involves optimizing several parameters, including chromatographic separation and mass spectrometric detection.
Optimization of Chromatographic Separation for Maprotiline and Metabolites
Effective chromatographic separation is essential to resolve the analyte (maprotiline) and its potential metabolites from endogenous matrix components that could interfere with the mass spectrometric detection nih.govoulu.fi. For maprotiline analysis, reversed-phase liquid chromatography is commonly used nih.gov. The optimization process typically involves evaluating different stationary phases (e.g., C18 columns) and mobile phase compositions (e.g., varying the ratio of organic solvent to aqueous buffer, pH, and buffer additives like ammonium (B1175870) formate (B1220265) or ammonium acetate) to achieve suitable retention times and good peak shapes for maprotiline, its metabolites, and the this compound internal standard mdpi.commdpi.comuantwerpen.be. The goal is to ensure that the analyte and its IS elute at very similar retention times to maximize the compensatory effect of the IS wuxiapptec.comoup.com. However, a slight difference in retention time between a deuterated IS and its analyte can sometimes occur due to subtle differences in physicochemical properties, which might impact the ability to fully compensate for matrix effects researchgate.netresearchgate.net.
Mass Spectrometric Parameters for Enhanced Sensitivity and Selectivity
Tandem mass spectrometry (MS/MS), particularly operating in Multiple Reaction Monitoring (MRM) mode, provides enhanced selectivity and sensitivity for targeted analysis phenomenex.commdpi.com. This involves selecting specific precursor ions and characteristic product ions for both the analyte (maprotiline) and the internal standard (this compound) mdpi.commedrxiv.org.
Optimization of mass spectrometric parameters, such as declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP), is performed by infusing standard solutions of the analyte and IS into the mass spectrometer to maximize the signal intensity of the chosen transitions mdpi.com. For maprotiline, common transitions are monitored to ensure selective detection even in complex biological matrices nih.gov. The use of MRM transitions for both maprotiline and this compound allows for highly specific detection, minimizing interference from co-eluting compounds thermofisher.com.
Role in Mitigating Matrix Effects and Ion Suppression/Enhancement
Matrix effects, caused by co-eluting endogenous or exogenous compounds from the biological sample matrix, can significantly impact the ionization efficiency of the analyte in the mass spectrometer, leading to ion suppression or enhancement oup.comresearchgate.net. This can result in inaccurate quantification if not properly addressed oup.comnih.gov.
This compound plays a crucial role in mitigating these matrix effects. Because the IS and the analyte have very similar chemical structures and undergo similar ionization and fragmentation processes, they are affected by matrix components to a comparable extent wuxiapptec.comoup.com. By using the analyte-to-IS peak area ratio for quantification, the effects of ion suppression or enhancement are largely compensated for, as both the analyte and the IS signals are similarly affected wuxiapptec.comnih.gov. This is one of the primary advantages of using a stable isotope-labeled internal standard like this compound in LC-MS/MS bioanalysis wuxiapptec.comresearchgate.net.
Method Validation Criteria for Deuterated Internal Standards in Research Settings
Method validation is a critical process to ensure that a bioanalytical method is reliable and suitable for its intended purpose nih.goveuropa.eu. When using deuterated internal standards like this compound in research settings, specific validation criteria must be met. These criteria typically include the assessment of accuracy, precision, and linearity.
Assessment of Accuracy, Precision, and Linearity
Accuracy: Accuracy refers to the closeness of the measured value to the true nominal value. It is typically assessed by analyzing quality control (QC) samples prepared at different concentrations within the calibration range. The mean calculated concentration of QC samples should be within a predefined percentage of their nominal concentration (e.g., ±15%, except for the lower limit of quantification (LLOQ), where ±20% is often acceptable) nih.goveuropa.eu.
Precision: Precision refers to the reproducibility of the measurements. It is evaluated by analyzing replicate QC samples at different concentration levels. Precision is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Both within-run (intra-assay) and between-run (inter-assay) precision should be assessed. Acceptance criteria for precision are typically ≤15% CV for QC samples and ≤20% CV for the LLOQ nih.goveuropa.eu.
Linearity: Linearity demonstrates that the method provides results that are directly proportional to the analyte concentration over a defined range nih.gov. A calibration curve is constructed by analyzing a series of standards at different concentrations spiked into the biological matrix. The response (analyte-to-IS peak area ratio) is plotted against the nominal analyte concentration. The relationship should be linear, and the correlation coefficient (r or r²) should meet predefined acceptance criteria (e.g., ≥ 0.99) mdpi.comnih.gov. The calibration range should cover the expected concentrations of the analyte in the study samples nih.govgtfch.org.
The use of this compound as an internal standard is integral to demonstrating acceptable accuracy, precision, and linearity during method validation by correcting for variations in the analytical process.
Data Tables
While specific detailed research findings with numerical data for this compound as an IS across various studies are diverse and context-dependent (varying based on matrix, LC conditions, MS parameters, and specific research goals), the general performance characteristics observed when using appropriate SIL-IS in LC-MS/MS bioanalysis can be illustrated conceptually.
Table 1 provides a conceptual representation of typical validation data structure for accuracy and precision when using a deuterated internal standard.
| QC Level | Nominal Concentration (ng/mL) | Measured Concentration (Mean ± SD, ng/mL) | Accuracy (% Bias) | Within-Run Precision (% CV) | Between-Run Precision (% CV) |
| LLOQ | X | Mean LLOQ ± SD | Calculated Bias | Calculated CV | Calculated CV |
| Low QC | Y | Mean Low QC ± SD | Calculated Bias | Calculated CV | Calculated CV |
| Mid QC | Z | Mean Mid QC ± SD | Calculated Bias | Calculated CV | Calculated CV |
| High QC | W | Mean High QC ± SD | Calculated Bias | Calculated CV | Calculated CV |
Note: Specific values for nominal concentrations, measured concentrations, bias, and CV would be determined experimentally during method validation.
Table 2 conceptually illustrates linearity data.
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Peak Area Ratio |
| 0 (Blank) | Signal | Signal | Ratio |
| S1 | Signal | Signal | Ratio |
| S2 | Signal | Signal | Ratio |
| S3 | Signal | Signal | Ratio |
| S4 | Signal | Signal | Ratio |
| S5 | Signal | Signal | Ratio |
| S6 | Signal | Signal | Ratio |
Linearity is assessed by plotting the Analyte/IS Peak Area Ratio against the Standard Concentration and determining the correlation coefficient.
Detailed Research Findings
Research employing this compound as an internal standard in LC-MS/MS assays has demonstrated its effectiveness in quantifying maprotiline in biological matrices. For instance, studies developing methods for the simultaneous determination of multiple antidepressants, including maprotiline, in matrices like human plasma or wastewater have successfully utilized deuterated internal standards, often including Maprotiline-d3, to achieve satisfactory linearity, accuracy, and precision mdpi.comnih.govmdpi.comcuny.edu. The use of Maprotiline-d3 as an IS has been reported in methods for analyzing maprotiline in urine and plasma, contributing to reliable quantitative results nih.govoup.com. These studies highlight the importance of optimizing LC and MS parameters to ensure proper chromatographic behavior and sensitive detection of both the analyte and the IS, thereby leveraging the benefits of isotope dilution for accurate quantification in complex biological samples mdpi.comchromatographyonline.com.
Evaluation of Selectivity and Sensitivity (e.g., Limits of Quantification)
Selectivity and sensitivity are critical parameters evaluated during the validation of bioanalytical methods utilizing this compound as an internal standard. Selectivity refers to the ability of the method to unequivocally assess the analyte in the presence of endogenous matrix components, metabolites, or other potential interferences. science.gov The use of a stable isotope-labeled internal standard significantly enhances selectivity in mass spectrometry-based methods as the internal standard co-elutes with the analyte but is differentiated by its mass-to-charge ratio (m/z). cerilliant.com This allows for the monitoring of specific ions for both the analyte and the internal standard, minimizing interference from the complex biological matrix. nih.gov
Sensitivity is typically assessed by determining the Limit of Detection (LOD) and the Limit of Quantification (LOQ). science.gov The LOQ is defined as the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. science.gov The use of Maprotiline-d3 as an internal standard has been shown to enable sensitive quantification of maprotiline. For instance, a quantitative GLC-mass spectrometric assay using Maprotiline-d3 as the internal standard was capable of measuring maprotiline at concentrations as low as 2 ng/ml in plasma with approximately 5% precision. nih.gov
While specific LOQ values for methods using this compound in various matrices and GC-MS applications would depend on the specific method parameters (e.g., sample preparation, instrumentation, and matrix), the principle of using a stable isotope-labeled internal standard is fundamental to achieving low and reliable LOQs in bioanalytical assays. cerilliant.com Research on similar bioanalytical methods for other antidepressants using stable isotope internal standards has demonstrated LOQ values in the low ng/mL range or even lower, highlighting the potential for sensitive quantification when using appropriate internal standards. researchgate.netresearchgate.netuantwerpen.be
Stability Considerations for Long-term Research Applications
The stability of this compound as an internal standard is an important consideration for ensuring the reliability of bioanalytical methods, particularly for long-term research applications involving sample storage or repeated analyses. Stable isotope-labeled compounds like this compound are generally chosen as internal standards due to their inherent stability and reduced susceptibility to degradation compared to their unlabeled counterparts. cerilliant.com
This compound is reported to exhibit good stability. For example, one source indicates a shelf life of up to four years when stored at -20°C. vulcanchem.com Proper storage conditions, such as refrigeration or freezing and protection from light, are crucial for maintaining the integrity and stability of the internal standard over time. uc.pt
In the context of bioanalytical methods, the stability of the internal standard within the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term storage at room temperature or refrigerated temperatures, and long-term frozen storage) needs to be evaluated during method validation. Although specific stability data for this compound in various biological matrices were not extensively detailed in the search results, general bioanalytical method validation guidelines emphasize assessing the stability of both the analyte and the internal standard under anticipated sample handling and storage conditions. nih.gov Studies on the stability of other compounds and their deuterated internal standards in biological matrices have shown that stability can be maintained for significant periods under appropriate storage, such as 30 days after three freeze/thaw cycles or 24 hours in an autosampler. uc.pt
For long-term research applications, ensuring the continued stability of the this compound internal standard stock solutions and spiked samples is paramount to guarantee the accuracy and comparability of results obtained over extended periods.
Application in Gas Chromatography-Mass Spectrometry (GC-MS) Analytical Methods
This compound is well-suited for use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analytical methods. scientificlabs.ievulcanchem.com GC-MS is a powerful technique for the separation and detection of volatile and semi-volatile compounds, and the use of a stable isotope-labeled internal standard is particularly beneficial in this context to compensate for variations in injection volume, chromatographic recovery, and ionization efficiency.
In GC-MS methods for maprotiline analysis, Maprotiline-d3 is introduced into the sample matrix at a known concentration. During the GC separation, Maprotiline and Maprotiline-d3 are expected to exhibit very similar chromatographic behavior due to their identical chemical structure, differing only by the presence of deuterium (B1214612) atoms. cerilliant.com Upon entering the mass spectrometer, electron ionization (EI) is commonly used, which produces characteristic fragment ions for both the analyte and the internal standard. nih.gov The mass difference introduced by the deuterium atoms allows the mass spectrometer to distinguish between the ions originating from maprotiline and those from Maprotiline-d3. vulcanchem.com
Quantitative analysis is performed by monitoring specific ions (typically the base peak or other abundant fragment ions) for both maprotiline and Maprotiline-d3 in selected ion monitoring (SIM) or selected reaction monitoring (SRM) mode. nih.gov The ratio of the peak area or intensity of the analyte ion to that of the internal standard ion is used to construct calibration curves and quantify the concentration of maprotiline in unknown samples. vulcanchem.com
Investigations into Metabolic Pathways and Non Clinical Disposition Using Maprotiline D3 Hcl
In Vitro Metabolic Stability Profiling
In vitro studies are fundamental for characterizing the metabolic fate of drug candidates. These experiments utilize biological matrices to simulate the enzymatic environment of the liver, the primary organ for drug metabolism. srce.hrcreative-bioarray.com
Microsomal Incubation Assays for Phase I Metabolism
Microsomal incubation assays are widely used to assess the metabolic stability of compounds, particularly focusing on Phase I reactions catalyzed by cytochrome P450 (CYP) enzymes. srce.hr Liver microsomes contain a high concentration of these enzymes, making them a suitable model for studying oxidative metabolism, including N-demethylation, hydroxylation, and other transformations. srce.hr Studies on maprotiline (B82187) have shown that it is metabolized predominantly by cytochrome P450 isoforms, with CYP2D6 identified as the major enzyme involved in its demethylation, and CYP1A2 also contributing to this pathway. researchgate.netscialert.net
In these assays, Maprotiline or its deuterated analog, Maprotiline-d3 (B593084) HCl, would be incubated with liver microsomes from relevant species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. nih.gov The disappearance of the parent compound over time is monitored, typically using liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov The rate of depletion provides a measure of metabolic stability, often expressed as intrinsic clearance (CLint) or half-life (t1/2). srce.hr Comparing the metabolic stability of Maprotiline-d3 HCl to unlabeled Maprotiline in microsomal assays allows researchers to evaluate the impact of deuterium (B1214612) substitution on the rate of CYP-mediated metabolism, particularly N-demethylation if the deuterium is placed on the N-methyl group.
Hepatocyte Incubation Experiments for Comprehensive Metabolic Profiling
Hepatocytes, intact liver cells, offer a more physiologically relevant model for in vitro metabolism studies compared to microsomes. srce.hrcreative-bioarray.com They contain the full complement of both Phase I and Phase II drug-metabolizing enzymes, as well as transporters, allowing for a more comprehensive assessment of metabolic pathways, including conjugation reactions (e.g., glucuronidation, sulfation) in addition to oxidative metabolism. srce.hrcreative-bioarray.com
Elucidation of Specific Biotransformation Pathways and Metabolite Identification
Detailed studies are conducted to identify the specific metabolic transformations that Maprotiline undergoes and to characterize the resulting metabolites. mdpi.comencyclopedia.pub The use of labeled compounds like this compound is particularly useful in these investigations for tracking the fate of specific atoms or groups within the molecule. medchemexpress.com
Characterization of N-Demethylation, Deamination, and Hydroxylation Pathways
Maprotiline is known to be metabolized through several pathways, including N-demethylation, deamination, and aliphatic and aromatic hydroxylations. drugbank.comhres.capharmacompass.com N-demethylation is a major metabolic route, leading to the formation of desmethylmaprotiline, which is also pharmacologically active. researchgate.netencyclopedia.pubdrugbank.com Hydroxylation can occur at various positions on the molecule, resulting in hydroxylated metabolites. mdpi.comdrugbank.comresearchgate.net Deamination is another reported metabolic pathway. drugbank.comhres.ca
Studies have indicated that CYP2D6 is the primary enzyme responsible for maprotiline demethylation, with CYP1A2 also playing a role. researchgate.netscialert.net Hydroxylation reactions are also significant, leading to metabolites such as 3-hydroxymaprotiline and 2-hydroxymaprotiline. drugbank.comnih.gov The specific enzymes involved in all hydroxylation and deamination pathways may vary and are subjects of ongoing research.
Isotope Effects on Enzyme Kinetics and Metabolic Fate
Deuterium substitution can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed down if a bond to deuterium is broken in the rate-determining step compared to the corresponding bond to hydrogen. google.comgoogle.com In the context of drug metabolism, deuteration at a metabolically labile position can decrease the rate of enzymatic transformation at that site. medchemexpress.comgoogle.com
For this compound, with deuterium on the N-methyl group, a significant KIE is expected for the N-demethylation pathway catalyzed by CYP enzymes. acs.org This is because the cleavage of a carbon-hydrogen bond (or carbon-deuterium bond) is often the rate-limiting step in this reaction. acs.org By comparing the rate of N-demethylation of this compound to that of unlabeled Maprotiline in enzyme kinetic studies (e.g., using microsomes or recombinant enzymes), researchers can quantify the magnitude of the KIE. A significant KIE (typically > 2) indicates that the C-H bond cleavage at the deuterated position is a rate-determining step in the metabolism. google.com
Observing a KIE for N-demethylation of this compound provides valuable information about the enzymatic mechanism. Furthermore, a reduced rate of N-demethylation due to the KIE can potentially alter the metabolic fate of this compound in a more complex system like hepatocytes or in vivo. A slower N-demethylation might lead to a greater proportion of the compound being metabolized through alternative pathways, such as hydroxylation or conjugation, or result in a longer half-life of the parent compound. medchemexpress.comgoogle.com
Table: Key Metabolic Pathways of Maprotiline
| Metabolic Pathway | Description | Primary Enzymes Involved | Metabolites Formed |
| N-Demethylation | Removal of the N-methyl group | CYP2D6 (major), CYP1A2 | Desmethylmaprotiline |
| Hydroxylation | Addition of hydroxyl groups to the molecule | Not fully characterized | Hydroxymaprotiline isomers |
| Deamination | Removal of the amino group | Not fully characterized | Unknown |
| Conjugation | Attachment of polar molecules (e.g., glucuronides) | UGTs (implied) | Conjugated metabolites |
Note: Enzyme involvement in hydroxylation and deamination pathways may be complex and involve multiple CYP isoforms or other enzymes.
Non-Clinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Research Methodologies
Non-clinical PK/PD research aims to understand how a drug is absorbed, distributed, metabolized, and excreted (PK) and how it exerts its pharmacological effects (PD) in animal models. While specific detailed non-clinical PK/PD studies using this compound were not extensively detailed in the search results, the general methodologies applied to Maprotiline and other similar compounds provide a framework.
PK studies in non-clinical species typically involve administering the compound (this compound in this case) through relevant routes (e.g., oral, intravenous) and collecting biological samples (blood, plasma, urine, feces) over time. The concentration of the parent compound and its metabolites in these samples is quantified using sensitive analytical techniques like LC-MS/MS. nih.gov By using this compound, researchers can specifically track the disposition of the deuterated compound and its deuterated metabolites, aiding in mass balance studies and the identification of excretion pathways.
Analysis of the concentration-time data allows for the determination of key pharmacokinetic parameters, including:
Absorption: Rate and extent of absorption.
Distribution: Volume of distribution, tissue distribution. Maprotiline and its metabolites have been detected in various tissues, including lungs, liver, brain, and kidneys. drugbank.com
Excretion: Routes and rates of excretion (urinary, fecal). Maprotiline is primarily excreted in urine as conjugated metabolites, with a portion eliminated in feces. drugbank.comhres.ca
PD studies in non-clinical models assess the pharmacological effects of this compound. Given Maprotiline's known activity as a norepinephrine (B1679862) reuptake inhibitor and its effects on other receptors, PD studies would likely involve models relevant to its therapeutic indications, such as behavioral models of depression or anxiety, or studies assessing its interaction with neurotransmitter transporters and receptors. drugbank.comhres.cawikipedia.org Comparing the PD effects of this compound to unlabeled Maprotiline could reveal whether the altered metabolic profile due to deuteration impacts its efficacy or duration of action.
The combination of non-clinical PK and PD data helps establish PK/PD relationships, which are essential for understanding the link between drug exposure and pharmacological response. Studies with Maprotiline have reported a relatively long half-life, averaging around 51 hours in humans, which supports once-daily dosing. mims.comfda.govnih.gov Non-clinical PK/PD studies with this compound would provide species-specific data on its half-life and how it correlates with observed pharmacological effects, potentially highlighting differences compared to the unlabeled compound.
Table: Non-Clinical PK Parameters (Illustrative based on Maprotiline data)
| Parameter | Typical Finding (based on Maprotiline) | Notes |
| Absorption | Slowly but completely absorbed mims.com | Oral administration |
| Protein Binding | 88-90% hres.cawikipedia.orgmims.com | High plasma protein binding |
| Volume of Distribution | 23-27 L/kg mims.comamazonaws.com | Widely distributed in tissues |
| Elimination Half-life | ~51 hours (range 27-58 hours) drugbank.comhres.camims.comfda.govnih.gov | Relatively long, supports once-daily dosing (in humans) |
| Excretion | Primarily urine (as metabolites), feces drugbank.comhres.camims.com | Excreted mainly as conjugated metabolites in urine (70%) and feces (30%) |
Absorption, Distribution, and Excretion (ADME) Profiling in Animal Models
Studies investigating the ADME of Maprotiline in animal models provide essential data for understanding its pharmacokinetic behavior. While this compound itself is not typically studied for its own pharmacological ADME profile, its use as an internal standard in bioanalytical methods is integral to accurately determining the ADME parameters of the parent compound, Maprotiline, in these models.
Maprotiline is reported to be slowly but completely absorbed from the gastrointestinal tract following oral administration in animals. mims.comdrugbank.com Once absorbed, it is widely distributed throughout the body. mims.comdrugbank.com Animal studies have indicated the presence of Maprotiline and its metabolites in various tissues, including the lungs, liver, brain, and kidneys, with lower concentrations observed in the adrenal glands, heart, and muscle. drugbank.com
The excretion of Maprotiline and its metabolites in animals primarily occurs via urine and feces. Approximately 60% of a single orally administered dose is excreted in urine as conjugated metabolites within 21 days, while about 30% is eliminated in feces. drugbank.com Reproduction studies in female laboratory rabbits, mice, and rats at specific dose levels have revealed no evidence of impaired fertility or harm to the fetus due to Maprotiline. wikipedia.orgmedex.com.bdfda.gov Maprotiline is also known to be excreted in breast milk in animals. wikipedia.orgfda.gov
The accurate determination of drug concentrations in biological samples over time is fundamental to ADME profiling. The use of this compound as an internal standard in quantitative analysis techniques ensures the reliability of the data obtained from these animal studies, allowing for accurate assessment of absorption rates, distribution volumes, and elimination kinetics of Maprotiline.
Quantitation of Maprotiline and Metabolites in Non-Human Biological Matrices
The quantitation of Maprotiline and its metabolites in non-human biological matrices, such as plasma, serum, urine, and tissue homogenates from animal models, is critically dependent on sensitive and specific analytical methods. Mass spectrometry-based techniques, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are commonly employed for this purpose. This compound plays a vital role in these methods as a stable isotope internal standard.
The use of this compound in quantitative analysis involves adding a known amount of the labeled standard to biological samples before extraction and analysis. Since this compound is chemically identical to Maprotiline but differs in mass due to the deuterium atoms, it behaves similarly to the parent compound during sample preparation and chromatographic separation. However, its distinct mass-to-charge ratio allows it to be differentiated and detected separately by the mass spectrometer.
This internal standard methodology offers several advantages in the quantitation of Maprotiline and its metabolites in complex biological matrices. It helps to correct for variations in sample processing, extraction efficiency, matrix effects, and instrument response, thereby improving the accuracy and precision of the analytical results. The high chemical purity and isotopic enrichment of this compound are essential for ensuring reliable results across various experimental conditions. vulcanchem.com
Studies have described analytical methods utilizing Maprotiline-d3 as an internal standard for the simultaneous determination of cyclic antidepressants, including Maprotiline and its metabolites, in matrices like urine. oup.com These methods often involve steps such as enzymatic hydrolysis (especially for conjugated metabolites), liquid-liquid extraction, and subsequent GC-MS or LC-MS analysis. oup.com The use of the deuterated internal standard allows for accurate measurement of drug concentrations over a wide range. oup.com
Mechanistic Pharmacological Investigations Employing Maprotiline D3 Hcl As a Probe
Receptor Binding and Affinity Studies
Studies investigating the receptor binding profile of maprotiline (B82187) have revealed its interactions with several key targets in the central nervous system. Maprotiline exhibits high affinity for the norepinephrine (B1679862) transporter (NET) and the histamine (B1213489) H1 receptor. caymanchem.comdrugbank.comcaymanchem.com It also interacts with other receptors, including the serotonin (B10506) 5-HT2A receptor, alpha1-adrenergic receptors, muscarinic acetylcholine (B1216132) receptors, and dopamine (B1211576) D2 receptors, albeit generally with lower affinity compared to NET and H1. hodoodo.comcaymanchem.comcaymanchem.com
In these receptor binding and affinity studies, Maprotiline-d3 (B593084) HCl serves as a valuable tool for the accurate quantification of maprotiline. By using Maprotiline-d3 HCl as an internal standard, researchers can precisely measure the concentration of maprotiline bound to receptors or present in experimental samples, compensating for potential variations during sample preparation and analysis.
Norepinephrine Transporter (NET) Interaction Dynamics
Maprotiline is characterized as a potent and selective inhibitor of norepinephrine reuptake via the norepinephrine transporter (NET). caymanchem.comdrugbank.comcaymanchem.comwikipedia.orgtargetmol.com This inhibition leads to increased concentrations of norepinephrine in the synaptic cleft, which is considered a primary mechanism underlying its antidepressant effects. drugbank.comtargetmol.comfda.gov Research indicates a high affinity of maprotiline for NET, with reported Kd values around 11 nM. caymanchem.comcaymanchem.com
Studies examining the interaction dynamics of maprotiline with NET often involve measuring the uptake of radiolabeled norepinephrine in the presence of maprotiline. This compound can be employed in these studies as an internal standard for quantifying the amount of maprotiline present, ensuring accurate correlation between maprotiline concentration and its effect on NET activity.
Histamine H1 Receptor Antagonism Studies
Maprotiline demonstrates strong antagonistic activity at the histamine H1 receptor. caymanchem.comdrugbank.comcaymanchem.comwikipedia.org This interaction is thought to contribute to some of its pharmacological effects, including its sedative properties. drugbank.com Furthermore, recent research suggests that maprotiline's inhibition of the histamine H1 receptor may play a role in restoring endoplasmic reticulum (ER) homeostasis and providing neuroprotection in preclinical models of neurodegenerative diseases. nih.govresearchgate.net Studies have shown that maprotiline can inhibit HRH1-mediated ER Ca2+ release. nih.govresearchgate.net
In investigations into the antagonism of histamine H1 receptors by maprotiline, this compound can be used as an internal standard to accurately measure maprotiline concentrations in binding assays or cellular experiments, aiding in the characterization of its affinity and efficacy at this receptor.
Serotonin and Dopamine Transporter Selectivity Investigations
While maprotiline is a potent inhibitor of NET, it exhibits significantly weaker effects on the reuptake of serotonin (5-HT) and dopamine (DA) via their respective transporters, SERT and DAT. caymanchem.comdrugbank.comcaymanchem.comwikipedia.orgtargetmol.com Studies have reported considerably higher Kd values for maprotiline at SERT (e.g., 5,800 nM) and DAT (e.g., 1,000 nM) compared to NET (11 nM), highlighting its selectivity for the norepinephrine transporter. caymanchem.comcaymanchem.com
Investigations into the selectivity of maprotiline for monoamine transporters often involve comparative uptake inhibition assays. This compound can be employed as an internal standard in these assays to ensure accurate quantification of maprotiline across different experimental conditions and transporter systems, allowing for precise determination of its relative affinities.
Enzyme Kinetics and Inhibition Studies
Maprotiline undergoes metabolism in the body, primarily through hepatic cytochrome P450 (CYP) enzymes. Studies have identified CYP2D6 and CYP1A2 as key enzymes involved in the demethylation of maprotiline to its major metabolite, desmethylmaprotiline. nih.gov Enzyme kinetics studies characterize the rates and mechanisms of these metabolic processes.
In such enzyme kinetics and inhibition studies, this compound can serve as an internal standard for accurately quantifying both the parent compound (maprotiline) and its metabolites. This is essential for determining enzyme kinetic parameters (e.g., Km and Vmax) and assessing the inhibitory effects of other substances on maprotiline metabolism.
Cellular Uptake and Distribution Studies in In Vitro Models
Cellular uptake and distribution studies in in vitro models provide insights into how maprotiline is transported into and distributed within cells. Research has investigated maprotiline's effects and presence in various cell lines, including Neuro-2a cells and Vero cells. caymanchem.comselleckchem.com
This compound is frequently used as an internal standard in these in vitro cellular studies to accurately measure the intracellular concentration of maprotiline over time. hodoodo.comcaymanchem.com This allows researchers to quantify cellular uptake rates, determine intracellular accumulation, and study the distribution of maprotiline within different cellular compartments, providing valuable data for understanding its cellular pharmacokinetics.
Molecular Mechanisms of Action in Pre-clinical Cellular Systems
Beyond its interactions with transporters and receptors, studies in pre-clinical cellular systems have explored other molecular mechanisms influenced by maprotiline. These include observations of maprotiline decreasing cell viability and inducing apoptosis in certain cell lines, as well as increasing intracellular calcium levels. selleckchem.com Maprotiline has also been shown to prevent acid sphingomyelinase activation and subsequent ceramide release in Vero cells. caymanchem.comcaymanchem.com Furthermore, investigations have highlighted maprotiline's ability to restore ER homeostasis through inhibition of the histamine H1 receptor in retinal ganglion cells, suggesting a neuroprotective mechanism. nih.govresearchgate.net
Advanced Research Methodologies and Emerging Applications of Deuterated Analogs
Applications in Quantitative Proteomics and Metabolomics
Quantitative proteomics and metabolomics aim to measure the levels of proteins and metabolites in biological systems, providing insights into cellular processes and states. Deuterated compounds are widely used as internal standards in these fields to improve the accuracy of quantification by compensating for variations introduced during sample preparation, chromatographic separation, and mass spectrometric analysis clearsynth.comnih.govsigmaaldrich.cn.
While Maprotiline-d3 (B593084) HCl is not directly used to label proteins or widespread metabolites, the analytical techniques employed for quantifying drugs and their metabolites in pharmacometabolomics studies often utilize deuterated internal standards, aligning with the broader principles of quantitative metabolomics. For instance, studies analyzing drug metabolites in biological fluids by GC-MS or LC-MS frequently incorporate deuterated standards to ensure reliable quantification sigmaaldrich.cnnih.gov.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Concepts
SILAC is a metabolic labeling technique used in quantitative proteomics where cells are cultured in media containing "light" or "heavy" (isotope-labeled) essential amino acids uni-muenchen.denih.govresearchgate.net. Proteins synthesized by these cells incorporate the labeled amino acids, allowing for the differentiation and relative quantification of protein levels between different cell populations using mass spectrometry uni-muenchen.denih.gov. While Maprotiline-d3 HCl is not a component of SILAC media or a labeled amino acid, the underlying principle of using stable isotopes for quantitative comparison is shared. Deuterated amino acids, such as deuterated leucine, were among the early isotopes used in SILAC before the wider adoption of ¹³C and ¹⁵N labeled amino acids due to potential chromatographic shifts with deuterium (B1214612) uni-muenchen.de.
Isotope-Coded Affinity Tags (ICAT) and Chemical Labeling for Protein Quantification
ICAT is a chemical labeling strategy for quantitative proteomics that uses isotopically coded reagents to tag cysteine residues in proteins nih.govthermofisher.com. This allows for the relative quantification of proteins from different samples after mixing, digestion, and mass spectrometric analysis nih.govthermofisher.com. Similar to SILAC, ICAT utilizes stable isotopes for differential labeling and quantification. Early ICAT reagents sometimes incorporated deuterium, although later versions favored ¹³C to mitigate chromatographic separation issues that can arise with deuterated compounds thermofisher.comresearchgate.net. While this compound is not used in ICAT, its nature as a deuterated compound highlights the broader application of stable isotopes in quantitative bioanalysis, including protein quantification via chemical labeling.
Isotope Dilution Mass Spectrometry Beyond Standard Bioanalysis
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that involves adding a known amount of an isotopically enriched analog (the internal standard) to a sample rsc.orgepa.govnih.gov. The ratio of the analyte to the internal standard is then measured by mass spectrometry, and this ratio is used to determine the absolute concentration of the analyte in the original sample clearsynth.comnih.govnih.gov. This compound is primarily utilized in IDMS for the quantification of maprotiline (B82187) caymanchem.comhodoodo.comtargetmol.comscientificlabs.ievulcanchem.com.
The application of IDMS with this compound extends beyond standard bioanalysis (e.g., plasma or urine) to other complex matrices relevant in research. This can include the analysis of maprotiline in tissues, hair, or even environmental samples if the research context requires it. The use of a deuterated internal standard like this compound helps to compensate for matrix effects, ionization efficiency variations, and analyte losses during sample preparation, leading to more accurate and reliable results compared to methods relying solely on external calibration clearsynth.comnih.gov.
Research findings consistently demonstrate the effectiveness of this compound as an internal standard in LC-MS/MS and GC-MS methods for maprotiline quantification. For example, analytical methods developed for the determination of maprotiline in biological fluids for clinical toxicology or forensic analysis commonly employ this compound as the internal standard scientificlabs.ievulcanchem.com. The use of a stable-labeled internal standard is considered ideal because it closely mimics the behavior of the analyte throughout the analytical process nih.govresearchgate.net.
Development of Novel Analytical Techniques for Trace Analysis
The availability of well-characterized internal standards like this compound is critical for the development and validation of novel analytical techniques, particularly for trace analysis where the detection and quantification of very low concentrations of a substance are required chromatographyonline.com. In trace analysis, matrix effects and potential analyte losses are significant challenges nih.govchromatographyonline.com.
This compound facilitates the development of sensitive methods, such as those employing hyphenated techniques like UPLC-MS/MS, for the trace analysis of maprotiline. By adding a known quantity of this compound to samples at the initial stages of preparation, researchers can monitor the recovery of the analyte and correct for any losses or matrix effects encountered during the analytical workflow clearsynth.comnih.gov. This allows for the development of robust and reliable methods capable of quantifying maprotiline at very low levels in various matrices chromatographyonline.comresearchgate.net. Method validation parameters such as accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ) are typically evaluated using the deuterated internal standard to ensure the method's performance at trace levels.
Theoretical and Computational Modeling of Deuterium Effects in Biological Systems
Deuterium substitution can influence the pharmacokinetic properties of drugs, primarily by altering the strength of carbon-deuterium bonds compared to carbon-hydrogen bonds mdpi.comaip.orgresearchgate.net. This can affect the rate at which the molecule is metabolized by enzymes, potentially leading to changes in its half-life and the profile of its metabolites mdpi.comresearchgate.net.
While this compound is primarily used as an analytical standard and not as a therapeutic agent where altered pharmacokinetics are desired, the study of deuterium effects on drug metabolism in general is an active area of research that involves theoretical and computational modeling mdpi.comfugaku100kei.jpslideshare.net. Computational methods, such as density functional theory (DFT) and molecular docking, can be used to predict how deuterium substitution might affect the binding of a molecule to metabolic enzymes (e.g., cytochrome P450 enzymes) and the energy barriers of metabolic reactions mdpi.comaip.orgresearchgate.netslideshare.net.
For a compound like maprotiline, theoretical calculations could explore how deuteration at different positions, including the methyl group labeled in this compound, might influence its metabolic fate. Although this compound itself is designed for analytical purposes, the principles of understanding deuterium isotope effects through computational modeling are relevant to the broader field of designing and studying deuterated pharmaceuticals mdpi.comfugaku100kei.jp. These studies contribute to a deeper understanding of how isotopic modifications can impact the behavior of molecules in biological systems.
Future Directions and Unaddressed Research Questions in Deuterated Maprotiline Hcl Studies
Advancements in Site-Specific Deuteration Technologies
While Maprotiline-d3 (B593084) HCl contains three deuterium (B1214612) atoms, the specific positions of these atoms are crucial for its performance as an internal standard, particularly concerning potential chromatographic deuterium effects (CDE) nih.govacs.org. CDE can lead to slight differences in retention times between the deuterated standard and the non-deuterated analyte, potentially impacting the accuracy of quantification nih.govacs.org.
Future research needs to address:
Development of more precise site-specific deuteration methods: Current methods for introducing deuterium into complex molecules like maprotiline (B82187) are advancing, including transition metal-catalyzed hydrogen isotope exchange and photocatalytic approaches rsc.orgnih.govthieme-connect.comresearchgate.netresearchgate.net. However, achieving precise deuteration at specific, non-labile positions within the complex tetracyclic structure of maprotiline remains a challenge. Advancements in this area could lead to the synthesis of Maprotiline-d3 HCl variants with deuterium atoms placed at positions that minimize CDE and potential metabolic lability.
Scalable synthesis of site-specifically deuterated maprotiline: Developing efficient and cost-effective synthetic routes for producing site-specifically deuterated maprotiline on a larger scale is essential for broader research and potential clinical applications rsc.orgnih.govresearchgate.net.
Expanding the Role of this compound in Biomarker Research Methodologies
Stable-isotope dilution coupled with LC-MS/MS is a powerful technique for quantitative biomarker analysis nih.gov. This compound, as a deuterated internal standard for maprotiline, can play a role in biomarker research, particularly in studies involving neuropsychiatric conditions where maprotiline or related compounds might be relevant as biomarkers or confounding factors.
Future research questions include:
Application in complex biological matrices: While LC-MS/MS with internal standards is used for analyzing drugs in plasma and serum nih.govnih.govresearchgate.net, expanding the validated use of this compound to more complex or less common biological matrices (e.g., tissue samples, cerebrospinal fluid) presents analytical challenges that need to be addressed.
Integration with multi-analyte panels: As biomarker research moves towards analyzing panels of multiple compounds simultaneously, developing methods that efficiently incorporate this compound alongside numerous other deuterated standards for different analytes is an area for future development owlstonemedical.com. This requires careful consideration of potential isobaric interferences and chromatographic separation acs.org.
Investigating the impact of matrix effects: Despite the use of internal standards, matrix effects can still influence ionization efficiency in mass spectrometry nih.govresearchgate.net. Further research is needed to fully understand and mitigate matrix effects when quantifying maprotiline using this compound in diverse biological samples, especially in the context of biomarker discovery and validation nih.govacs.org.
Methodological Innovations for High-Throughput Screening with Deuterated Compounds
High-throughput screening (HTS) is crucial in drug discovery and requires rapid and reliable analytical methods sciex.com. Integrating the use of deuterated standards like this compound into HTS workflows presents opportunities for innovation.
Future directions involve:
Development of faster LC-MS methods: While LC-MS/MS is a preferred method for quantitative analysis, traditional methods can be time-consuming nih.govsciex.com. Developing rapid or ultra-fast LC methods compatible with this compound as an internal standard is necessary for increasing sample throughput in screening applications nih.govsciex.com. Techniques like micro-LC or alternative separation methods coupled with MS could be explored nih.gov.
Miniaturization and automation: Future research could focus on miniaturizing sample preparation and analysis workflows utilizing this compound to reduce sample volume and reagent consumption, further enabling HTS sciex.com. Increased automation of the entire process, from sample handling to data analysis, is also a key area for development sciex.comukri.org.
Addressing isobaric interferences in HTS: In HTS of large compound libraries, the potential for isobaric interferences between analytes and deuterated internal standards increases acs.org. Developing sophisticated data processing algorithms and potentially employing higher resolution mass spectrometry or alternative separation techniques will be crucial acs.orgsciex.com.
Interdisciplinary Research Integrating Synthetic Chemistry, Advanced Analytical Sciences, and Pre-Clinical Biological Investigations
The effective utilization of this compound in future research necessitates strong collaboration between synthetic chemists, analytical chemists, and biologists.
Unaddressed research questions and future collaborations include:
Synthesis of novel deuterated maprotiline analogs: Beyond this compound, the synthesis of other site-specifically or pervasively deuterated maprotiline analogs could provide valuable tools for understanding maprotiline's metabolism, distribution, and interaction with biological targets through techniques like quantitative NMR or advanced mass spectrometry fragmentation studies nih.govusp.org.
Applying advanced analytical techniques: Integrating this compound into studies utilizing advanced mass spectrometry techniques beyond standard LC-MS/MS, such as ion mobility-mass spectrometry or high-resolution mass spectrometry, could provide deeper insights into maprotiline's behavior in biological systems and improve analytical specificity acs.orgsciex.comchromatographyonline.comrsc.org.
Pre-clinical pharmacokinetic and metabolism studies: Utilizing this compound in pre-clinical studies to accurately quantify maprotiline and its metabolites in animal models can provide crucial data for understanding drug disposition and informing potential drug development or repurposing efforts acs.orgmdpi.com.
Q & A
Q. What are the validated synthetic pathways for Maprotiline-d3 HCl, and how can researchers ensure isotopic purity during synthesis?
Q. How should researchers conduct a systematic literature review to identify gaps in this compound’s pharmacokinetic (PK) studies?
- Methodological Answer : Use databases like PubMed and SciFinder with keywords: "this compound," "deuterated antidepressants," "isotope effects PK." Apply the PICO framework (Population: in vitro/vivo models; Intervention: dosing protocols; Comparison: non-deuterated maprotiline; Outcomes: AUC, half-life) to filter studies. Critically evaluate methodologies in existing literature, noting inconsistencies in metabolite profiling or dose-response relationships. Tools like VOSviewer can map research trends and gaps (e.g., limited data on CYP450-mediated interactions) .
Q. What analytical techniques are essential for characterizing this compound in biological matrices?
- Methodological Answer : Combine LC-MS/MS for sensitivity in quantifying low concentrations and NMR spectroscopy to confirm structural stability in biological fluids. For method validation, adhere to ICH guidelines :
- Linearity : Test across 3–5 orders of magnitude.
- Recovery : Spike control matrices (plasma, urine) with known concentrations.
- Precision : Intra-/inter-day CV ≤15%.
Cross-validate results with orthogonal methods (e.g., immunoassays) to resolve discrepancies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic profiles of this compound across species?
- Methodological Answer : Conduct comparative interspecies studies using hepatocyte models (human, rat, mouse). Apply untargeted metabolomics (UHPLC-QTOF-MS) to identify species-specific phase I/II metabolites. Use Michaelis-Menten kinetics to compare enzyme affinity (Km) and turnover (Vmax) for major pathways (e.g., N-demethylation). Statistical tools like ANOVA or MANOVA can quantify interspecies variability. Reconcile discrepancies by standardizing incubation conditions (e.g., pH, cofactors) .
Q. What strategies optimize the detection of this compound’s isotope effects in preclinical PK/PD models?
- Methodological Answer : Design crossover studies in rodent models, comparing deuterated vs. non-deuterated maprotiline under controlled conditions (fasting, circadian rhythm). Use physiologically based pharmacokinetic (PBPK) modeling to simulate isotope effects on absorption/distribution. For PD endpoints, employ electrophysiology (e.g., hippocampal slice recordings) to quantify differences in serotonin reuptake inhibition. Apply Bayesian statistics to handle sparse sampling data from microdialysis experiments .
Q. How can advanced chemometric methods improve the interpretation of this compound’s stability data under stress conditions?
- Methodological Answer : Apply multivariate analysis (e.g., PCA, PLS-DA) to stability-indicating parameters (pH, temperature, oxidation). Use DoE (Design of Experiments) to model degradation kinetics, identifying critical factors (e.g., light exposure > humidity). For forced degradation studies, correlate LC-MS degradation products with quantum mechanical calculations (DFT) to predict reactive sites. Validate models using k-fold cross-validation to ensure robustness .
Methodological Notes
- Referencing Standards : Always cite primary literature using ACS or IUPAC citation styles , avoiding non-peer-reviewed sources. Use ChemDraw for reaction schemes and Prism for dose-response curves .
- Conflict Resolution : For contradictory data, replicate experiments with blinded analysis and consult consensus guidelines (e.g., EMA for bioanalytical validation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
